REACTION_CXSMILES
|
[CH3:1][O:2][C:3]([CH:5]1[C:9](=O)[CH2:8][S:7][CH2:6]1)=[O:4].[Cl:11][C:12]1[CH:18]=[CH:17][CH:16]=[C:15]([Cl:19])[C:13]=1[NH2:14].C1(C)C=CC(S(O)(=O)=O)=CC=1.BrBr.S([O-])([O-])=O.[Na+].[Na+]>ClC(Cl)C.O>[CH3:1][O:2][C:3]([C:5]1[C:9]([NH:14][C:13]2[C:12]([Cl:11])=[CH:18][CH:17]=[CH:16][C:15]=2[Cl:19])=[CH:8][S:7][CH:6]=1)=[O:4] |f:4.5.6|
|
Name
|
|
Quantity
|
15.9 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C1CSCC1=O
|
Name
|
|
Quantity
|
17.5 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(N)C(=CC=C1)Cl
|
Name
|
|
Quantity
|
200 mg
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
ClC(C)Cl
|
Name
|
|
Quantity
|
52.5 g
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
ClC(C)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred for a further 5 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The solution is cooled to -25°
|
Type
|
CUSTOM
|
Details
|
the organic phase is separated off
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
a sodium carbonate solution, dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1=CSC=C1NC1=C(C=CC=C1Cl)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |